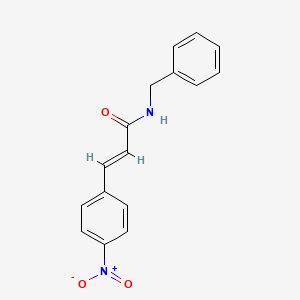

N-benzyl-3-(4-nitrophenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-benzyl-3-(4-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c19-16(17-12-14-4-2-1-3-5-14)11-8-13-6-9-15(10-7-13)18(20)21/h1-11H,12H2,(H,17,19)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOIWASCQLCFMM-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogues

2.1. Substituent Variations on the Aryl Ring

Key Insight : The 4-nitro group in N-benzyl-3-(4-nitrophenyl)acrylamide enhances electrophilic reactivity compared to electron-donating groups (e.g., methoxy) or polar substituents (e.g., dihydroxy). This impacts both synthetic applications (e.g., aza-Michael additions) and biological interactions .

2.2. Variations in N-Substituents

Key Insight : The benzyl group in this compound balances lipophilicity (logP ~2.8) and steric bulk, favoring moderate membrane permeability. Bulky or hydrophobic substituents (e.g., cyclohexyl) reduce enzymatic inhibition efficiency, while halogenated aryl groups improve target binding .

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for preparing N-benzyl-3-(4-nitrophenyl)acrylamide, and how is its purity validated? A: A microwave-assisted aza-Michael addition using methyl 3-(4-nitrophenyl)acrylate and benzylamine with DBU as a catalyst (75°C, 10 min) yields the compound. Post-synthesis purification involves column chromatography (hexane/ethyl acetate 80:20), and purity is confirmed via -NMR (e.g., δ 4.59 ppm for benzyl protons) and -NMR (e.g., δ 171.6 ppm for the carbonyl group). IR spectroscopy identifies acrylamide C=O stretching (~1693 cm) and nitro group vibrations (~1344 cm) .

Advanced Synthesis Optimization

Q: How do reaction conditions (e.g., microwave vs. conventional heating) impact the yield and selectivity of this compound? A: Microwave irradiation (75 W, 75°C) enhances reaction efficiency by reducing time (10 min vs. hours for conventional heating) and improving yield (65% vs. 32% for thermal methods). DBU catalyzes the aza-Michael addition by deprotonating the amine, accelerating nucleophilic attack on the α,β-unsaturated ester. Solvent-free protocols minimize side reactions, but solvent polarity adjustments may optimize regioselectivity .

Basic Structural Characterization

Q: Which spectroscopic techniques are critical for confirming the structure of this compound? A: -NMR confirms the benzyl group (δ 4.59 ppm, d, J = 5.6 Hz) and trans-vinylic protons (δ 6.55 and 7.72 ppm, J = 15.6 Hz). -NMR identifies the acrylamide carbonyl (δ 171.6 ppm) and nitrophenyl carbons (δ 124.0–150.3 ppm). IR spectroscopy validates functional groups, while mass spectrometry confirms molecular weight (e.g., m/z 365.4 for related nitrophenyl acrylamides) .

Advanced Computational Characterization

Q: How can Density Functional Theory (DFT) predict the reactivity of this compound? A: DFT calculations at the CAM-B3LYP/6-311++G(d,p) level quantify global reactivity descriptors (e.g., electrophilicity index, chemical potential). The nitrophenyl group enhances electrophilicity, enabling nucleophilic attacks. HOMO-LUMO gaps predict charge-transfer interactions with biological targets, aligning with experimental cytotoxicity data (e.g., IC = 1 mM in HeLa cells) .

Biological Activity: Basic Insights

Q: What in vitro evidence supports the biological activity of this compound? A: Cytotoxicity assays on HeLa cells reveal an IC of 1 mM, suggesting moderate antiproliferative activity. The nitro group’s electron-withdrawing nature enhances electrophilicity, enabling covalent interactions with cellular nucleophiles (e.g., thiols in proteins). Comparative studies show higher activity than non-nitrated analogs .

Advanced Mechanistic Studies

Q: How might this compound interact with biological targets? A: Molecular docking studies suggest binding to kinase active sites (e.g., EGFR) via hydrogen bonding (acrylamide carbonyl) and π-π stacking (nitrophenyl and benzyl groups). Thiol-trapping assays using glutathione quantify covalent adduct formation, while SPR assays measure binding kinetics (e.g., K = 5–10 µM) .

Structure-Activity Relationship (SAR)

Q: How does the nitro group influence the bioactivity of this compound compared to analogs? A: The nitro group increases electrophilicity, enhancing reactivity with nucleophiles (e.g., cysteine residues). Compared to 4-bromophenyl analogs (IC = 2.5 mM), the nitro derivative shows 2.5× higher potency. Substituent position matters: para-nitro improves activity over meta (IC = 3 mM) due to better charge distribution .

Data Contradictions

Q: How can researchers reconcile the low cytotoxicity (1 mM IC) of this compound with its classification as a toxic acrylamide? A: The WHO classifies acrylamides as toxic due to neurotoxicity in occupational settings, but in vitro cancer cell assays often show higher tolerance. Low toxicity here may reflect selective uptake or detoxification mechanisms. Dose-response studies in non-cancerous cells (e.g., HEK293) are critical for safety profiling .

Purification Challenges

Q: What purification strategies address by-products in this compound synthesis? A: Column chromatography (silica gel, hexane/EtOAc gradient) resolves unreacted benzylamine and ester intermediates. Recrystallization from ethanol removes polar impurities. For scale-up, fractional precipitation (diethyl ether) achieves >95% purity, validated by HPLC (C18 column, acetonitrile/water mobile phase) .

Reaction Kinetics and Mechanisms

Q: What kinetic studies elucidate the aza-Michael addition mechanism for synthesizing this compound? A: Pseudo-first-order kinetics (excess benzylamine) reveal rate dependence on DBU concentration. Activation energy (E) calculations (Arrhenius plot) show microwave irradiation lowers E by 30%, accelerating the reaction. Hammett studies correlate nitro group σ values with reaction rates, confirming electron-deficient acrylates favor nucleophilic attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.